molecular formula C16H15ClF3NO4S B2567123 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1798515-95-3

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2567123
CAS RN: 1798515-95-3
M. Wt: 409.8
InChI Key: STSDIIRLVPYIHU-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Antiproliferative Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against various tumor cell lines, such as breast cancer and leukemia cell lines. Some derivatives exhibited higher antiproliferative activity than standard drugs like doxorubicin, suggesting their potential as lead anticancer agents. The structure-activity relationship studies indicated that modifications in the benzenesulfonamide structure could lead to the development of new anticancer compounds (Motavallizadeh et al., 2014).

Herbicide Degradation and Mechanism

Studies on sulfonylurea herbicides, which share structural similarities with benzenesulfonamides, have explored their degradation mechanisms in various environmental conditions. For example, the hydrolysis of triasulfuron, a sulfonylurea herbicide, was found to be pH-dependent, with the primary degradation pathway being the cleavage of the sulfonylurea bridge. This research provides insights into the environmental behavior and degradation pathways of these compounds, which could be relevant for the design of environmentally friendly pesticides (Braschi et al., 1997).

Carbonic Anhydrase Inhibition

Certain benzenesulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase enzymes, which are important for various physiological functions. These studies aim to develop new therapeutics for conditions like glaucoma, edema, and epilepsy by targeting carbonic anhydrase isoforms with specific inhibitors (Gul et al., 2016).

Progesterone Receptor Antagonism

Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the development of novel nonsteroidal progesterone receptor antagonists. These compounds are being explored for their potential in treating diseases related to the female reproductive system, such as uterine leiomyoma and endometriosis. The benzenesulfonamide skeleton has been identified as a promising scaffold for designing selective progesterone receptor modulators (Yamada et al., 2016).

Enzyme Inhibition for Anticancer Applications

N-(7-indazolyl)benzenesulfonamide derivatives have been synthesized and shown to exhibit potent antiproliferative activities against leukemia cells, highlighting their potential as cell cycle inhibitors and anticancer agents. This line of research underscores the versatility of benzenesulfonamide derivatives in medicinal chemistry (Bouissane et al., 2006).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO4S/c1-24-14(11-6-2-3-7-12(11)17)10-21-26(22,23)15-9-5-4-8-13(15)25-16(18,19)20/h2-9,14,21H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSDIIRLVPYIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide

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